molecular formula C9H7NO5 B1582326 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone CAS No. 56136-84-6

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Cat. No.: B1582326
CAS No.: 56136-84-6
M. Wt: 209.16 g/mol
InChI Key: BQONDGIXVHVIIR-UHFFFAOYSA-N
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Description

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone is an organic compound with the molecular formula C9H7NO5. It is characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to an ethanone group. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone typically involves the nitration of 1,3-benzodioxole followed by acetylation. The nitration process introduces a nitro group into the benzodioxole ring, and subsequent acetylation attaches the ethanone group. The reaction conditions often require the use of concentrated nitric acid and acetic anhydride under controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to achieve high-purity this compound .

Chemical Reactions Analysis

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring structure allows for interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQONDGIXVHVIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204666
Record name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one
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Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56136-84-6
Record name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=56136-84-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one
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Record name 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one
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Record name 1-(6-NITRO-1,3-BENZODIOXOL-5-YL)ETHANONE
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Synthesis routes and methods

Procedure details

A solution of 50 g (0.305 mole) 3,4-methylenedioxy-acetophenone (Aldrich) in 200 mL glacial acetic acid was added dropwise over 30 minutes to 700 mL of cold (2-4° C.) 70% HNO3 with stirring (NOTE: the reaction will overheat without external cooling from an ice bath, which can be dangerous and lead to side products). At temperatures below 0° C., however, the reaction can be sluggish. A temperature of 3-5° C. seems to be optimal). The mixture was left stirring for another 60 minutes at 3-5° C., and then allowed to approach ambient temperature. Analysis by TLC (25% EtOAc in hexane) indicated complete conversion of the starting material within 1-2 hr. When the reaction was complete, the mixture was poured into ˜3 liters of crushed ice, and the resulting yellow solid was filtered off, washed with water and then suction-dried. Yield ˜53 g (84%), used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
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reactant
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200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
ice
Quantity
3 L
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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